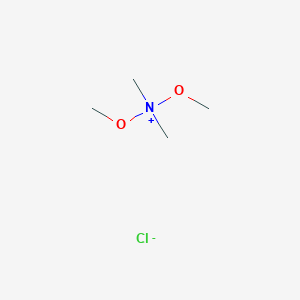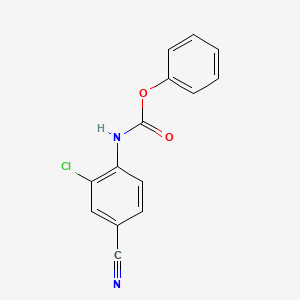
Phenyl (2-chloro-4-cyanophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (2-chloro-4-cyanophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group, a 2-chloro-4-cyanophenyl group, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
Phenyl (2-chloro-4-cyanophenyl)carbamate can be synthesized through a reaction between phenyl isocyanate and 2-chloro-4-cyanophenol. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
化学反应分析
Types of Reactions
Phenyl (2-chloro-4-cyanophenyl)carbamate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloro-4-cyanophenyl group can be replaced by various nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Oxidation: The phenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide. The reactions are usually conducted at reflux temperatures.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to carry out oxidation reactions. The reactions are typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products are the substituted phenyl (2-chloro-4-cyanophenyl)carbamates, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and phenol.
Oxidation: The major products are the oxidized derivatives of the phenyl group, such as quinones.
科学研究应用
Phenyl (2-chloro-4-cyanophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. It may also be used as a probe to investigate biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of phenyl (2-chloro-4-cyanophenyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenyl and 2-chloro-4-cyanophenyl groups may contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Phenyl (2-chloro-4-cyanophenyl)carbamate can be compared with other carbamate compounds, such as:
Phenyl (4-cyanophenyl)carbamate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Phenyl (2-chlorophenyl)carbamate: Lacks the cyano group, which may influence its chemical properties and applications.
Phenyl (2-chloro-4-methylphenyl)carbamate:
The presence of both the chlorine and cyano groups in this compound makes it unique and may enhance its reactivity and specificity in various applications.
属性
CAS 编号 |
91151-88-1 |
|---|---|
分子式 |
C14H9ClN2O2 |
分子量 |
272.68 g/mol |
IUPAC 名称 |
phenyl N-(2-chloro-4-cyanophenyl)carbamate |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-8-10(9-16)6-7-13(12)17-14(18)19-11-4-2-1-3-5-11/h1-8H,(H,17,18) |
InChI 键 |
RXHUKXUWVXDDBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


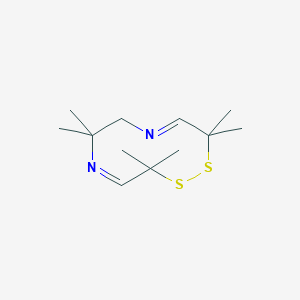
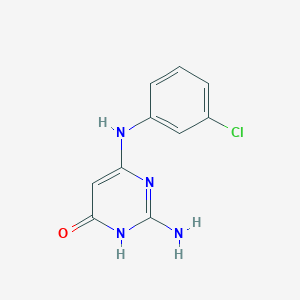

![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
![4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine](/img/structure/B14360198.png)
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
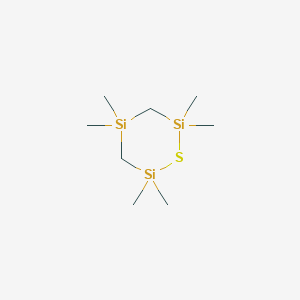

![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)
